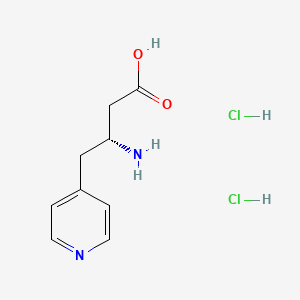

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is a chiral amino acid derivative with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-Amino-4-(pyridin-4-yl)butanoic acid.

Reaction with Hydrochloric Acid: The precursor is reacted with hydrochloric acid to form the dihydrochloride salt. This step is usually carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and minimize impurities.

Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation Products: Oxo derivatives of the amino acid.

Reduction Products: Piperidine derivatives.

Substitution Products: Various substituted amino acids depending on the reagents used.

Scientific Research Applications

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: The enantiomer of the compound with different biological activity.

4-Pyridinylboronic acid: A compound with a similar pyridine ring but different functional groups and applications.

Pyrrolidine derivatives: Compounds with a similar nitrogen-containing ring structure but different chemical properties.

Uniqueness

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a pyridine ring, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride, a chiral compound with significant biological activity, has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, relevant case studies, and potential therapeutic applications.

- Chemical Formula : C₉H₁₄Cl₂N₂O₂

- Molecular Weight : Approximately 253.12 g/mol

- IUPAC Name : (3R)-3-amino-4-pyridin-4-ylbutanoic acid dihydrochloride

- CAS Number : 269396-67-0

This compound is primarily studied for its role as a modulator of neurotransmitter systems. It is believed to interact with specific molecular targets, including:

- Metabotropic Glutamate Receptors (mGluRs) : The compound has been investigated for its potential to modulate mGluR7, a receptor implicated in neurodegenerative diseases and psychiatric disorders .

- Neurotransmitter Systems : It may influence glutamatergic signaling pathways, which are crucial for synaptic plasticity and cognitive functions .

Biological Activity

The compound exhibits several biological activities that make it a candidate for therapeutic development:

- Neuroprotective Effects : Research indicates that this compound may protect neurons from excitotoxicity associated with conditions like Alzheimer's disease .

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammatory responses in various models, indicating potential use in treating autoimmune diseases .

- Antimicrobial Activity : Some derivatives of the compound have shown promising antibacterial properties, particularly against Gram-positive bacteria .

Study 1: Neuroprotective Effects

A study published in Nature highlighted the compound's ability to modulate mGluR7 activity, leading to reduced neuroinflammation and improved outcomes in animal models of neurodegeneration. The results demonstrated a significant decrease in markers of neuronal damage and inflammation when treated with the compound .

Study 2: Anti-inflammatory Potential

Research conducted on animal models of rheumatoid arthritis showed that this compound significantly reduced joint inflammation and pain. The study emphasized its potential as a therapeutic agent for inflammatory diseases .

Study 3: Antimicrobial Activity

In vitro evaluations revealed that certain derivatives of this compound exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial activity compared to traditional antibiotics like ciprofloxacin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-3-Amino-4-(pyridin-2-yl)butanoic Acid Dihydrochloride | Chiral variant with different stereochemistry | Potentially different biological activities |

| 4-Aminobutyric Acid | Simple amino acid structure | Involved in GABAergic neurotransmission |

| 3-Pyridylacetic Acid | Contains pyridine and acetic acid | Exhibits anti-inflammatory properties |

This compound stands out due to its specific chiral configuration and targeted action on neurotransmitter systems, making it a valuable candidate for further therapeutic exploration.

Properties

CAS No. |

269396-67-0 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(3R)-3-amino-4-pyridin-4-ylbutanoic acid |

InChI |

InChI=1S/C9H12N2O2/c10-8(6-9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m1/s1 |

InChI Key |

HPMMXBBRJNNDBV-MRVPVSSYSA-N |

SMILES |

C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl |

Isomeric SMILES |

C1=CN=CC=C1C[C@H](CC(=O)O)N |

Canonical SMILES |

C1=CN=CC=C1CC(CC(=O)O)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.